Aluminiumphosphatehydrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Aluminiumphosphatehydrate, also known as aluminium phosphate hydrate, is a chemical compound with the empirical formula AlPO₄·xH₂O. It is commonly utilized in various industrial, commercial, and scientific applications due to its unique properties. This compound occurs naturally as the mineral berlinite and is known for its framework structures similar to zeolites .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Aluminiumphosphatehydrate can be synthesized through several methods. One common method involves the reaction of aluminium sulfate with phosphoric acid. The process typically includes the following steps :

- Aluminium sulfate (Al₂(SO₄)₃) reacts with phosphoric acid (H₃PO₄) under controlled conditions.

- The resulting solution is filtered to remove impurities.

- Upon cooling, crystalline aluminium phosphate precipitates out of the solution, which can be collected and dried for use.

Industrial Production Methods

In industrial settings, aluminium phosphate gel is produced by adding solutions of aluminium salt and alkaline phosphate salt to water while maintaining the pH under stirring to obtain the precipitate. This precipitate is then sterilized to obtain the aluminium phosphate gel .

Analyse Chemischer Reaktionen

Types of Reactions

Aluminiumphosphatehydrate undergoes various chemical reactions, including:

Oxidation and Reduction: Although aluminium phosphate itself is relatively stable, it can participate in redox reactions when combined with other reactive species.

Substitution: this compound can undergo substitution reactions, particularly in acidic or basic environments.

Common Reagents and Conditions

Common reagents used in reactions with this compound include hydrochloric acid (HCl) and nitric acid (HNO₃), which can dissolve the compound to form various products .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting with hydrochloric acid can produce aluminium chloride and phosphoric acid .

Wissenschaftliche Forschungsanwendungen

Aluminiumphosphatehydrate has a wide range of scientific research applications, including :

Chemistry: Used as a catalyst and ion-exchanger in various chemical processes.

Biology: Employed in the preparation of vaccines as an adjuvant to enhance immune responses.

Medicine: Utilized in antacids to neutralize excess stomach acid.

Industry: Applied in the manufacturing of ceramics, glass, and refractory materials due to its heat resistance and adhesive properties.

Wirkmechanismus

The mechanism by which aluminiumphosphatehydrate exerts its effects varies depending on its application. In vaccines, for example, it acts as an adjuvant by enhancing the immune response through several proposed mechanisms :

Depot Effect: Slow release of the antigen at the injection site.

Phagocytosis: Uptake by antigen-presenting cells.

Activation of Pro-inflammatory Pathways: Activation of the NLRP3 signaling pathway.

Host Cell DNA Release: Induction of immune responses through host cell DNA release.

Vergleich Mit ähnlichen Verbindungen

Aluminiumphosphatehydrate can be compared with other similar compounds, such as aluminium hydroxide and aluminium dihydrogen phosphate . While all these compounds share some common properties, this compound is unique in its framework structure and specific applications:

Aluminium Hydroxide: Commonly used in antacids and as a vaccine adjuvant.

Aluminium Dihydrogen Phosphate: Used in dental cements, metal coatings, and refractory binders.

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and ability to participate in diverse chemical reactions make it an essential material in scientific research and industrial processes.

Eigenschaften

CAS-Nummer |

66905-65-5 |

|---|---|

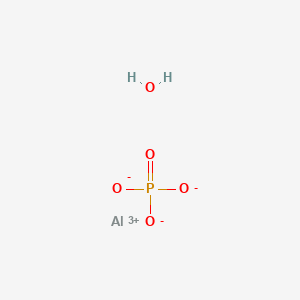

Molekularformel |

AlH2O5P |

Molekulargewicht |

139.97 g/mol |

IUPAC-Name |

aluminum;phosphate;hydrate |

InChI |

InChI=1S/Al.H3O4P.H2O/c;1-5(2,3)4;/h;(H3,1,2,3,4);1H2/q+3;;/p-3 |

InChI-Schlüssel |

FIQKTHSUXBJBCQ-UHFFFAOYSA-K |

Kanonische SMILES |

O.[O-]P(=O)([O-])[O-].[Al+3] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Methyl-1,4-dihydropyrido[3,4-d]pyrimidine](/img/structure/B13108229.png)

![1-(Benzo[b]thiophen-3-yl)-2-phenylbutan-1-one](/img/structure/B13108257.png)

![1-methyl-1H-pyrazolo[4,3-e][1,2,4]triazin-3(2H)-one](/img/structure/B13108282.png)